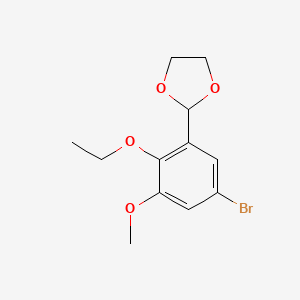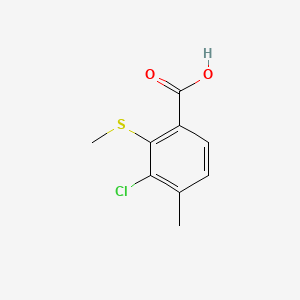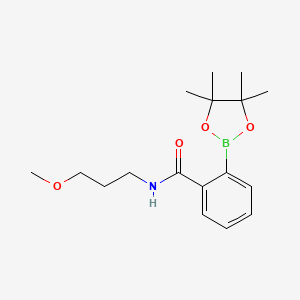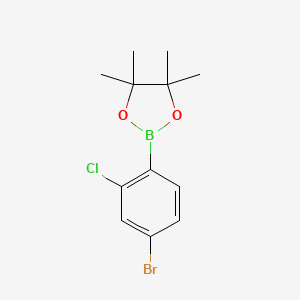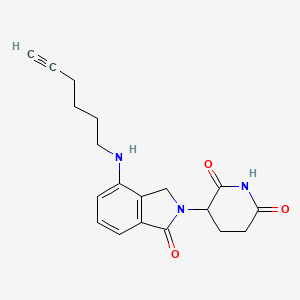
Lenalidomide-C4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is an analog of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C4-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C4-alkyne typically involves the following steps:
Alkyne Addition: The final step involves the addition of the C4-alkyne group, which can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the alkyne group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium acetylide in the presence of a suitable solvent like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Lenalidomide-C4-alkyne has a wide range of applications in scientific research:
Mechanism of Action
Lenalidomide-C4-alkyne exerts its effects through multiple mechanisms:
Protein Degradation: It binds to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase, leading to the ubiquitination and degradation of target proteins.
Immunomodulation: The compound enhances the release of cytokines like interleukin-2 and interferon-gamma, boosting the immune response.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Comparison with Similar Compounds
Lenalidomide-C4-alkyne is unique compared to other similar compounds due to its enhanced chemical properties and broader range of applications. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Pomalidomide: Another analog with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide: The base compound without the C4-alkyne modification, widely used in clinical settings.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24) |
InChI Key |
BBVGGMXZTWKTNC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


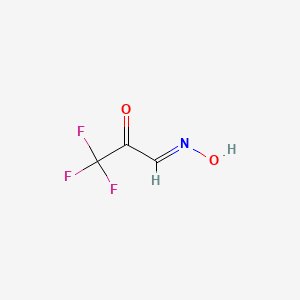
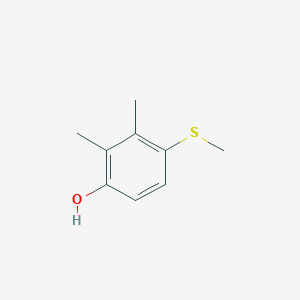
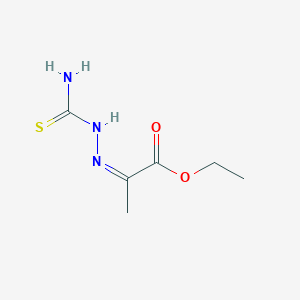
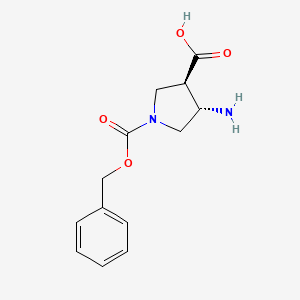

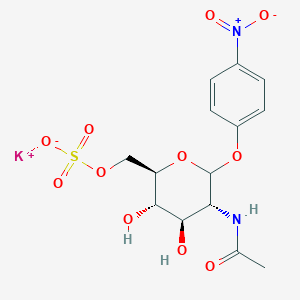
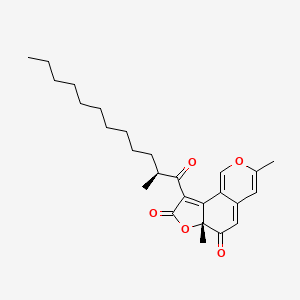
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
